![molecular formula C13H14FNO4 B14588619 Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester CAS No. 61151-94-8](/img/structure/B14588619.png)
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a butanoic acid backbone, a fluorobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine derivative of butanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield butanoic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.
類似化合物との比較
Similar Compounds
Butanoic acid, ethyl ester: Lacks the fluorobenzoyl group, resulting in different chemical properties and applications.
Butanoic acid, 2-amino-3-oxo-, ethyl ester: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.
Uniqueness
The presence of the fluorobenzoyl group in butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61151-94-8 |
|---|---|
分子式 |
C13H14FNO4 |
分子量 |
267.25 g/mol |
IUPAC名 |
ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate |
InChI |
InChI=1S/C13H14FNO4/c1-3-19-13(18)11(8(2)16)15-12(17)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17) |
InChIキー |
XMDKAIGXRFKUNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



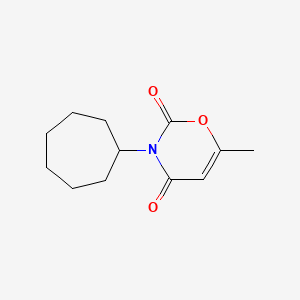
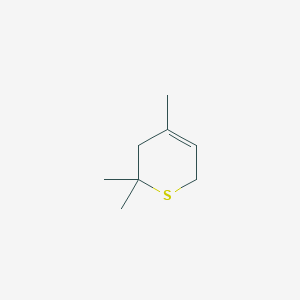


![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
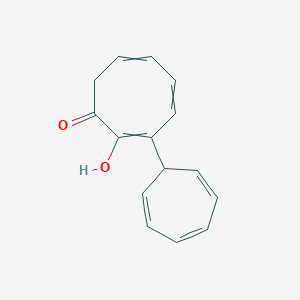
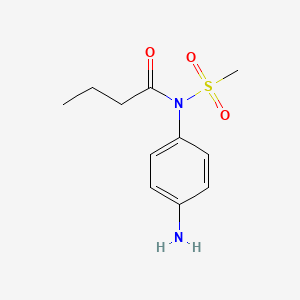
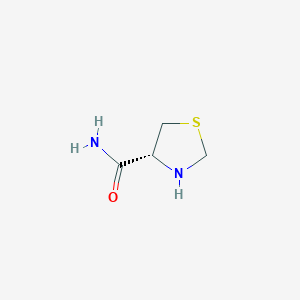

![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)



